(R)-2-Acetoxy-2-phenylacetic acid (R)-2-Acetoxy-2-phenylacetic acid (-)-O-Acetyl-D-mandelic acid
(R)-(-)-O-Acetylmandelic acid is a chiral derivatizing agent for NMR determination of enantiomeric purity of α-deuterated carboxylic acids, alcohols, and amines.

Brand Name: Vulcanchem
CAS No.: 51019-43-3
VCID: VC21190702
InChI: InChI=1S/C10H10O4/c1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13)/t9-/m1/s1
SMILES: CC(=O)OC(C1=CC=CC=C1)C(=O)O
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol

(R)-2-Acetoxy-2-phenylacetic acid

CAS No.: 51019-43-3

Cat. No.: VC21190702

Molecular Formula: C10H10O4

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Acetoxy-2-phenylacetic acid - 51019-43-3

Specification

Description (-)-O-Acetyl-D-mandelic acid
(R)-(-)-O-Acetylmandelic acid is a chiral derivatizing agent for NMR determination of enantiomeric purity of α-deuterated carboxylic acids, alcohols, and amines.

CAS No. 51019-43-3
Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
IUPAC Name (2R)-2-acetyloxy-2-phenylacetic acid
Standard InChI InChI=1S/C10H10O4/c1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13)/t9-/m1/s1
Standard InChI Key OBCUSTCTKLTMBX-SECBINFHSA-N
Isomeric SMILES CC(=O)O[C@H](C1=CC=CC=C1)C(=O)O
SMILES CC(=O)OC(C1=CC=CC=C1)C(=O)O
Canonical SMILES CC(=O)OC(C1=CC=CC=C1)C(=O)O

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